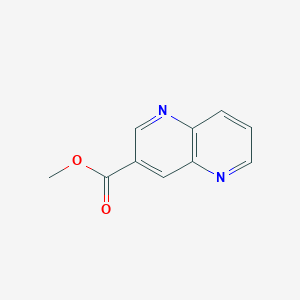

Methyl 1,5-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTLJZNVHGAEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of Methyl 1,5-Naphthyridine-3-carboxylate

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of pharmaceutical research and materials science, the 1,5-naphthyridine scaffold is a privileged heterocyclic motif, conferring unique electronic and steric properties that are leveraged in the design of novel therapeutic agents and functional materials.[1][2] Methyl 1,5-naphthyridine-3-carboxylate (C₁₀H₈N₂O₂, MW: 188.18 g/mol ) serves as a critical building block in the synthesis of more complex molecules.[3] Its precise structure, purity, and electronic properties directly influence the outcome of subsequent synthetic steps and the biological activity of the final products.

Therefore, unambiguous structural confirmation and purity assessment are not mere formalities but cornerstones of scientific integrity. This technical guide provides an in-depth analysis of the expected spectroscopic data for Methyl 1,5-naphthyridine-3-carboxylate, detailing the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers and drug development professionals, offering not only reference data but also the underlying scientific rationale for spectral interpretation and the design of analytical workflows.

Overall Analytical Workflow

A logical and efficient workflow is paramount for the comprehensive characterization of a key synthetic intermediate like Methyl 1,5-naphthyridine-3-carboxylate. The process begins with mass spectrometry to confirm the molecular weight, followed by IR spectroscopy to identify key functional groups, and culminates in high-resolution NMR for definitive structural elucidation.

Caption: Figure 1: A systematic workflow for the spectroscopic analysis of Methyl 1,5-naphthyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of an organic molecule in solution. For Methyl 1,5-naphthyridine-3-carboxylate, ¹H and ¹³C NMR provide a complete picture of the proton and carbon environments, respectively.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. However, if solubility is limited or if hydrogen-bonding interactions are of interest, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons on the naphthyridine core.

Experimental Protocol: High-Resolution NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (≥400 MHz for ¹H).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet.

Data Presentation & Interpretation

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2 | 9.4 - 9.6 | d | ~2.0 | Alpha to N and adjacent to electron-withdrawing ester; deshielded. |

| H4 | 8.8 - 9.0 | d | ~2.0 | Alpha to N; deshielded. |

| H6 | 9.1 - 9.3 | dd | ~4.5, 1.8 | Alpha to N; deshielded by adjacent N and ring current. |

| H7 | 7.7 - 7.9 | dd | ~8.5, 4.5 | Beta to N; less deshielded than H6 and H8. |

| H8 | 8.4 - 8.6 | dd | ~8.5, 1.8 | Gamma to N, but ortho to the other ring's nitrogen; deshielded. |

| -OCH₃ | 4.0 - 4.2 | s | - | Standard methyl ester chemical shift. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 152 - 154 | Alpha to N and adjacent to ester-bearing carbon. |

| C3 | 122 - 124 | Attached to the electron-withdrawing carboxylate group. |

| C4 | 140 - 142 | Alpha to N. |

| C4a | 145 - 147 | Bridgehead carbon adjacent to N. |

| C5 | 150 - 152 | Alpha to N. |

| C6 | 136 - 138 | Beta to N. |

| C7 | 124 - 126 | Gamma to N. |

| C8 | 148 - 150 | Bridgehead carbon between two rings. |

| C8a | 121 - 123 | Bridgehead carbon adjacent to N. |

| -C=O | 165 - 167 | Typical chemical shift for an ester carbonyl.[7] |

| -OCH₃ | 52 - 54 | Standard methyl ester carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.

Expertise & Experience: Causality Behind Experimental Choices

For a solid sample like Methyl 1,5-naphthyridine-3-carboxylate, the Attenuated Total Reflectance (ATR) technique is superior to traditional methods like KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the IR-transparent crystal (typically diamond or germanium).

Experimental Protocol: ATR-IR

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Presentation & Interpretation

The IR spectrum provides clear evidence for the key functional groups: the aromatic naphthyridine system and the methyl ester.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Naphthyridine) |

| 2990 - 2950 | Weak | C-H Stretch | Methyl (-OCH₃) |

| ~1725 | Strong | C=O Stretch | Ester (Conjugated) |

| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretch | Ester |

| 900 - 650 | Medium | C-H Bend | Aromatic (Out-of-plane) |

The most diagnostic peak is the strong carbonyl (C=O) stretch of the ester group, expected around 1725 cm⁻¹. Conjugation with the aromatic naphthyridine ring slightly lowers this frequency from that of a typical saturated ester. The strong C-O stretch between 1300-1200 cm⁻¹ further confirms the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the preferred ionization method for this molecule. The presence of two nitrogen atoms in the naphthyridine ring makes it readily susceptible to protonation, forming a stable [M+H]⁺ ion in the positive ion mode. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is the most prominent peak (the base peak), which simplifies the determination of the molecular weight.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.

Data Presentation & Interpretation

Table 4: Predicted Mass Spectrometry Data (ESI, Positive Mode)

| m/z (mass-to-charge) | Predicted Identity | Rationale |

| 189.0658 | [M+H]⁺ | Protonated molecular ion. Calculated exact mass for C₁₀H₉N₂O₂⁺ is 189.0659. |

| 158.0502 | [M-OCH₃+H]⁺ | Loss of the methoxy radical followed by rearrangement, or loss of methanol from the protonated molecule. |

| 130.0525 | [M-CO₂CH₃+H]⁺ | Loss of the entire methyl carboxylate group. |

The primary observation in the ESI mass spectrum will be the protonated molecular ion at an m/z corresponding to the molecular weight plus the mass of a proton (188.18 + 1.007 = 189.19). High-resolution mass spectrometry would confirm the elemental composition, providing a powerful tool for formula confirmation. Fragmentation would likely involve the characteristic loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-CO₂CH₃).

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the complete and unambiguous characterization of Methyl 1,5-naphthyridine-3-carboxylate. While this guide presents a robust set of predicted data based on established spectroscopic principles and data from analogous structures, it is imperative that researchers acquire experimental data on their own samples to confirm identity and purity. The protocols and interpretive frameworks provided herein offer a comprehensive roadmap for achieving this critical analytical goal, ensuring the quality and reliability of research in which this versatile building block is employed.

References

-

P212121 Store. Methyl 1,5-naphthyridine-3-carboxylate | CAS 1261365-76-7. [Link]

-

Royal Society of Chemistry. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. 1,5-Naphthyridine. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). [Link]

-

Semantic Scholar. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

SpectraBase. 1,5-Naphthyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1,6-naphthyridine-3-carboxylic acid, 5,6-dihydro-2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-, methyl ester - Optional[1H NMR] - Spectrum. [Link]

-

National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). [Link]

-

MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2021). [Link]

-

Encyclopedia.pub. Fused 1,5-naphthyridines. (2022). [Link]

-

ScienceDirect. The Naphthyridines. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl 1,5-Naphthyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 1,5-naphthyridine-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis, and burgeoning applications, offering field-proven insights and detailed methodologies to support advanced research and development endeavors.

Core Molecular Attributes

Methyl 1,5-naphthyridine-3-carboxylate is a key organic molecule built upon the 1,5-naphthyridine scaffold. The defining characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| CAS Number | 1261365-76-7 | [2] |

| Appearance | Solid | |

| InChI | 1S/C10H8N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h2-6H,1H3 | |

| SMILES | COC(=O)c1cnc2cccnc2c1 |

Strategic Synthesis of the 1,5-Naphthyridine Core

The synthesis of the 1,5-naphthyridine core is a critical first step in obtaining Methyl 1,5-naphthyridine-3-carboxylate and its derivatives. Several established synthetic strategies can be employed, with the choice often dictated by the desired substitution patterns and overall efficiency. Key methodologies include the Skraup synthesis and the Gould-Jacobs reaction, which provide versatile pathways to this important heterocyclic system.[3][4][5]

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a fundamental method for constructing the quinoline ring system, which can be adapted for the synthesis of naphthyridines.[3][4] This reaction typically involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The causality behind this one-pot reaction lies in the in-situ generation of acrolein from the dehydration of glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and aromatization.

Conceptual Workflow of the Skraup Synthesis

Caption: Skraup synthesis for the 1,5-naphthyridine core.

The Gould-Jacobs Reaction: Building Functionalized Naphthyridinones

The Gould-Jacobs reaction offers a powerful and versatile route to substituted 4-hydroxy-1,5-naphthyridines, which are key precursors to a variety of functionalized derivatives.[3] This method involves the condensation of an aminopyridine with a substituted malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. The resulting 4-hydroxy-1,5-naphthyridine-3-carboxylate can then be further modified.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (A Precursor)

-

Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.

-

Cyclization: The resulting intermediate, diethyl ((pyridin-3-ylamino)methylene)malonate, is added portion-wise to a preheated high-boiling solvent, such as diphenyl ether or Dowtherm A, at approximately 250 °C. The reaction is maintained at this temperature for 15-30 minutes to effect cyclization.

-

Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a suitable solvent, such as hexane or toluene, to remove the high-boiling solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid, to yield the desired ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

Logical Flow of the Gould-Jacobs Reaction

Caption: Gould-Jacobs reaction for precursor synthesis.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A series of doublets and multiplets in the aromatic region (typically δ 7.5-9.5 ppm) corresponding to the protons on the naphthyridine core. The specific coupling constants would be indicative of the substitution pattern.

-

Methyl Ester Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, integrating to three protons, characteristic of the methyl ester group.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A resonance in the downfield region (around δ 165-170 ppm) corresponding to the ester carbonyl carbon.

-

Aromatic Carbons: A set of signals in the aromatic region (δ 120-160 ppm) for the carbons of the naphthyridine rings.

-

Methyl Carbon: A signal in the aliphatic region (around δ 52-55 ppm) for the methyl carbon of the ester group.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M+): A prominent peak at m/z 188, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

The Role of Methyl 1,5-Naphthyridine-3-carboxylate in Drug Discovery

The 1,5-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7] Consequently, derivatives of Methyl 1,5-naphthyridine-3-carboxylate are of significant interest for the development of novel therapeutic agents.

A Versatile Synthetic Building Block

Methyl 1,5-naphthyridine-3-carboxylate serves as a versatile starting material for the synthesis of a diverse library of compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents.[3]

Pharmacological Significance

Derivatives of the 1,5-naphthyridine core have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Activity: Many naphthyridine derivatives have been investigated as potential anticancer agents, with some exhibiting inhibitory activity against various kinases and topoisomerases.[4][8]

-

Antimicrobial Properties: The naphthyridine scaffold is a well-known pharmacophore in antimicrobial agents. While the 1,8-naphthyridine core is more common in clinically used antibiotics, 1,5-naphthyridine derivatives also exhibit promising antibacterial and antifungal activities.[9]

-

Anti-inflammatory Effects: Certain 1,5-naphthyridine-based compounds have shown potential as anti-inflammatory agents.[3]

-

Antiviral and Antiparasitic Potential: The diverse biological activities of this scaffold extend to antiviral and antiparasitic applications.[3]

The development of new drugs based on the 1,5-naphthyridine scaffold is an active area of research, with ongoing efforts to synthesize and evaluate novel derivatives with improved potency and selectivity.

Conclusion

Methyl 1,5-naphthyridine-3-carboxylate is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its ester group make it an important building block for the creation of diverse molecular libraries. The established and emerging pharmacological activities of the 1,5-naphthyridine scaffold underscore the importance of this compound in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of Methyl 1,5-naphthyridine-3-carboxylate in their scientific pursuits.

References

- 1. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

- 2. store.p212121.com [store.p212121.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [ouci.dntb.gov.ua]

- 9. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl 1,5-naphthyridine-3-carboxylate in Common Laboratory Solvents

Introduction

Methyl 1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3][4] The solubility of this compound is a critical physicochemical parameter that influences its utility in various applications, from drug formulation and synthesis to materials processing. Understanding its behavior in different solvents is paramount for researchers and professionals in drug development and chemical synthesis.

This in-depth technical guide provides a comprehensive overview of the solubility of Methyl 1,5-naphthyridine-3-carboxylate. It delves into the theoretical underpinnings of its solubility, offers a qualitative assessment based on its molecular structure, and presents a detailed, field-proven protocol for its quantitative determination in common laboratory solvents.

Physicochemical Properties of Methyl 1,5-naphthyridine-3-carboxylate

A foundational understanding of the compound's intrinsic properties is essential to predict its solubility.

-

Molecular Formula: C₁₀H₈N₂O₂[5]

-

Molecular Weight: 188.18 g/mol [5]

-

Structure: The molecule consists of a rigid, planar 1,5-naphthyridine core, which is a polar aromatic system due to the presence of two nitrogen atoms. The methyl carboxylate group (-COOCH₃) at the 3-position introduces both a polar ester functional group capable of acting as a hydrogen bond acceptor and a nonpolar methyl group.

-

Polarity: The presence of the nitrogen atoms in the aromatic rings and the ester group makes Methyl 1,5-naphthyridine-3-carboxylate a polar molecule. The lone pairs on the nitrogen atoms and the oxygen atoms of the carboxylate group can participate in hydrogen bonding with protic solvents.

-

Form: Solid at room temperature.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The solubility of a solid in a liquid solvent is governed by the interplay of two main energy factors:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal lattice together.

-

Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must overcome the lattice energy.

Qualitative Solubility Prediction

Based on the structure of Methyl 1,5-naphthyridine-3-carboxylate, we can make educated predictions about its solubility in different classes of solvents:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atoms and the carbonyl oxygen of the ester group in Methyl 1,5-naphthyridine-3-carboxylate can act as hydrogen bond acceptors. Therefore, some solubility is expected in these solvents. However, the relatively large aromatic core may limit high solubility in water. Solubility is likely to be higher in alcohols like methanol and ethanol compared to water.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents are polar but do not have acidic protons to donate for hydrogen bonding. They can, however, act as hydrogen bond acceptors and have significant dipole moments.[7] Given the polar nature of the target molecule, good solubility is anticipated in solvents like DMSO and DMF, which are excellent at solvating a wide range of organic compounds.[8][9][10]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and primarily interact through weak van der Waals forces. Due to the significant polarity of Methyl 1,5-naphthyridine-3-carboxylate, it is expected to have poor solubility in nonpolar solvents.[11]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. Dichloromethane and chloroform are often good solvents for a wide range of organic compounds and may exhibit moderate to good solvating power for Methyl 1,5-naphthyridine-3-carboxylate.

Quantitative Solubility Data

| Solvent Class | Solvent | Polarity Index (P')[10] | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Water | 10.2 | Low | |

| Methanol | 5.1 | Moderate to High | ||

| Ethanol | 4.3 | Moderate | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | |

| Dimethylformamide (DMF) | 6.4 | High | ||

| Acetonitrile | 5.8 | Moderate | ||

| Acetone | 5.1 | Moderate | ||

| Ethyl Acetate | 4.4 | Moderate | ||

| Chlorinated | Dichloromethane (DCM) | 3.1 | Moderate to High | |

| Chloroform | 4.1 | Moderate to High | ||

| Nonpolar | Toluene | 2.4 | Low | |

| Diethyl Ether | 2.8 | Low | ||

| Hexane | 0.1 | Very Low / Insoluble |

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of Methyl 1,5-naphthyridine-3-carboxylate. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

-

Methyl 1,5-naphthyridine-3-carboxylate (solid)

-

A selection of common laboratory solvents (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Methyl 1,5-naphthyridine-3-carboxylate.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Methyl 1,5-naphthyridine-3-carboxylate into a series of vials. An excess is crucial to ensure a saturated solution is formed.

-

To each vial, add a precise volume of the desired solvent (e.g., 1.0 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to facilitate the initial dissolution.

-

Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the solution reaches thermodynamic equilibrium.[6]

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Filter the supernatant through a syringe filter (0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Prepare a series of standard solutions of Methyl 1,5-naphthyridine-3-carboxylate of known concentrations in a suitable solvent (one in which it is highly soluble, e.g., DMSO).

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples using the same analytical method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of Methyl 1,5-naphthyridine-3-carboxylate:

-

Temperature: For most solids, solubility increases with increasing temperature.[6] This is an important consideration for applications that involve heating or cooling.

-

pH: The nitrogen atoms in the naphthyridine ring are basic and can be protonated in acidic solutions. Protonation would lead to the formation of a salt, which is expected to be significantly more soluble in aqueous media.[12]

-

Presence of Co-solvents: The solubility in a solvent mixture can be different from that in the individual pure solvents. This is a key consideration in formulation development.

Safety Considerations

While specific toxicity data for Methyl 1,5-naphthyridine-3-carboxylate is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals.[13] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information.[13]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of Methyl 1,5-naphthyridine-3-carboxylate. By combining theoretical predictions with a robust experimental protocol, researchers, scientists, and drug development professionals can obtain the critical solubility data necessary to advance their work. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

- Solubility test for Organic Compounds. (n.d.).

- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- Methyl 1,5-naphthyridine-3-carboxylate. (n.d.). Sigma-Aldrich.

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

-

Solubility Testing of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Polarity of Solvents. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Properties of Common Organic Solvents. (2022, September 8).

- Polarity Index. (n.d.).

- Common Solvents. (n.d.). ARCOR Epoxy Technologies.

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI. Retrieved from [Link]

-

Fused 1,5-naphthyridines. (n.d.). Encyclopedia.pub. Retrieved from [Link]

- MSDS of 1,5-Naphthyridine-3-carbonitrile. (2014, January 21).

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Retrieved from [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Methyl 1,5-naphthyridine-3-carboxylate. (n.d.). P212121 Store. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | Semantic Scholar [semanticscholar.org]

- 5. store.p212121.com [store.p212121.com]

- 6. m.youtube.com [m.youtube.com]

- 7. arcorepoxy.com [arcorepoxy.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. Polarity Index [macro.lsu.edu]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. www1.udel.edu [www1.udel.edu]

- 13. capotchem.cn [capotchem.cn]

"reactivity and stability of the Methyl 1,5-naphthyridine-3-carboxylate scaffold"

An In-Depth Technical Guide to the Reactivity and Stability of the Methyl 1,5-Naphthyridine-3-Carboxylate Scaffold

Introduction

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, represents a privileged scaffold in the landscape of medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and rigid conformational structure make it an attractive core for designing molecules with diverse biological activities, including potential treatments for cancer, infectious diseases, and neurological disorders.[2][4] This guide focuses specifically on the Methyl 1,5-naphthyridine-3-carboxylate derivative, a versatile intermediate that offers multiple avenues for chemical modification.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the scaffold's chemical behavior. We will explore its electronic structure, key synthetic routes, and a wide array of functionalization strategies, all while grounding the discussion in established, verifiable scientific literature. The protocols and insights contained herein are designed to be self-validating, empowering researchers to confidently employ this valuable scaffold in their work.

Core Structure and Electronic Landscape

The 1,5-naphthyridine scaffold consists of two fused pyridine rings. The positions of the nitrogen atoms at positions 1 and 5 significantly influence the electron density distribution across the bicyclic system, making it electron-deficient, particularly when compared to its carbocyclic analog, naphthalene.[1] This inherent electron deficiency is a defining characteristic of its reactivity.

The introduction of a methyl carboxylate group at the C-3 position further modulates the electronic properties. As an electron-withdrawing group, it enhances the electrophilicity of the ring system, particularly at positions C-2 and C-4, making them more susceptible to nucleophilic attack.

Caption: Core structure of Methyl 1,5-naphthyridine-3-carboxylate.

Synthesis of the Scaffold

The construction of the 1,5-naphthyridine core is typically achieved through cyclization reactions starting from substituted 3-aminopyridines. Classic methods like the Skraup and Gould-Jacobs reactions are frequently employed.[1][5][6]

The Gould-Jacobs reaction, in particular, offers a reliable route to 4-hydroxy-1,5-naphthyridine-3-carboxylates, which are key precursors to the target scaffold.[1] This involves the condensation of a 3-aminopyridine with a diethyl methylenemalonate derivative, followed by a thermal cyclization.[1]

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol outlines a common pathway to access the core scaffold.

-

Step 1: Condensation. 3-Aminopyridine is reacted with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed neat or in a high-boiling solvent like diphenyl ether. The mixture is heated to facilitate the condensation and elimination of ethanol.

-

Step 2: Thermal Cyclization. The intermediate from Step 1 is heated to a high temperature (around 250 °C) in a solvent such as Dowtherm A to induce cyclization, yielding ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1]

-

Step 3: Chlorination. The 4-hydroxy group is a versatile handle. It can be converted to a chloride, a much better leaving group for subsequent nucleophilic substitutions, using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This step yields ethyl 4-chloro-1,5-naphthyridine-3-carboxylate.

-

Step 4: Dechlorination (optional). If the unsubstituted C-4 position is desired, the chloro group can be removed via catalytic hydrogenation (e.g., using Pd/C and a hydrogen source).

-

Step 5: Transesterification (if necessary). If the synthesis starts with an ethyl ester, it can be converted to the methyl ester via standard transesterification methods, typically by heating in methanol with an acid or base catalyst.

Caption: Synthetic workflow for the 1,5-naphthyridine-3-carboxylate scaffold.

Reactivity and Functionalization

The dual influence of the electron-deficient naphthyridine core and the electron-withdrawing ester group dictates the scaffold's reactivity. Functionalization can be targeted at the heterocyclic core or the ester substituent.

Reactions on the Naphthyridine Core

The reactivity of the 1,5-naphthyridine ring system is analogous in some ways to quinoline.[1]

-

Electrophilic Substitution: The ring is strongly deactivated towards electrophilic aromatic substitution (SₑAr) due to the electron-withdrawing nature of the two nitrogen atoms. Reactions like nitration or halogenation require harsh conditions and often result in complex product mixtures.[5] When forced, substitution tends to occur on the "pyridine" ring that does not bear the carboxylate group.

-

Nucleophilic Aromatic Substitution (SₙAr): This is the most synthetically useful reaction for functionalizing the 1,5-naphthyridine core.[1] The electron-deficient nature of the ring makes it highly susceptible to SₙAr, especially when a good leaving group (like a halogen) is present at an activated position (C2, C4, C6, or C8).

-

Causality: The nitrogen atoms act as powerful electron sinks, stabilizing the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step in SₙAr reactions. This stabilization lowers the activation energy, facilitating the substitution.

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities.[1] Microwave-assisted SₙAr reactions are often used to accelerate these transformations.[1]

-

-

Metalation and Cross-Coupling: Halogenated 1,5-naphthyridine derivatives are excellent substrates for transition metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: To form C-C bonds with boronic acids.

-

Buchwald-Hartwig Amination: A powerful method for C-N bond formation, often providing access to substituted amino-naphthyridines that are difficult to synthesize via traditional SₙAr.[1]

-

Heck and Sonogashira Couplings: For the introduction of alkenyl and alkynyl groups, respectively.

-

Caption: Major reactivity pathways for the 1,5-naphthyridine core.

Transformations of the Methyl 3-Carboxylate Group

The ester at C-3 is a key handle for introducing diversity, particularly for building amide libraries, which are prevalent in drug discovery.

-

Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH or LiOH in a water/alcohol mixture), followed by acidic workup.[1] The resulting carboxylic acid is a crucial intermediate for amide coupling reactions.

-

Amidation: Conversion to an amide is a cornerstone transformation.

-

Two-Step (via Carboxylic Acid): The most common and versatile method involves hydrolyzing the ester to the acid, followed by reaction with an amine in the presence of a peptide coupling agent (e.g., HATU, HOBt/EDC). This approach is highly reliable and accommodates a vast range of amines.

-

Direct Amidation: In some cases, the methyl ester can be converted directly to an amide by heating with a primary amine, often in a polar solvent like dimethylformamide (DMF).[7] This method is simpler but generally limited to less hindered, more nucleophilic amines.

-

-

Reduction: The ester can be reduced to the corresponding primary alcohol (3-hydroxymethyl-1,5-naphthyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens up further derivatization possibilities at the newly formed alcohol.

Experimental Protocol: Amide Synthesis via Coupling

-

Saponification: Dissolve methyl 1,5-naphthyridine-3-carboxylate (1.0 eq) in a mixture of THF/water (e.g., 3:1 v/v). Add lithium hydroxide (1.5 eq) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material. Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to yield the carboxylic acid.

-

Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF. Add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product. Purify via column chromatography or recrystallization.

Caption: Functional group interconversions at the C3-position.

Stability Profile

The aromatic nature of the 1,5-naphthyridine ring imparts significant stability to the scaffold.[2] However, understanding its limitations under various conditions is crucial for reaction planning and formulation development.

| Condition | Stability Assessment | Rationale and Commentary |

| Acidic (pH < 4) | Generally Stable | The pyridine-like nitrogen atoms will be protonated, forming naphthyridinium salts. The core ring structure is robust and does not typically undergo decomposition under moderately acidic conditions used for workups or purification. |

| Basic (pH > 10) | Generally Stable | The heterocyclic core is stable to basic conditions. However, the primary liability is the methyl ester at C-3, which will readily hydrolyze to the corresponding carboxylate salt under strong basic conditions, especially with heating. |

| Oxidative | Moderately Stable | The ring is somewhat resistant to oxidation. However, strong oxidizing agents can lead to the formation of N-oxides at one or both nitrogen atoms. The specific outcome depends on the oxidant and reaction conditions. |

| Reductive | Stable to Mild Reductants | The scaffold is stable to many common reducing agents used for functional group transformations (e.g., NaBH₄). Stronger conditions, such as catalytic hydrogenation at high pressure and temperature, can lead to reduction of one or both of the pyridine rings. |

| Thermal | High Stability | The aromatic scaffold exhibits high thermal stability, as evidenced by the high temperatures often required for its synthesis (e.g., thermal cyclization >250 °C).[1] |

Conclusion

The methyl 1,5-naphthyridine-3-carboxylate scaffold is a chemically robust and synthetically versatile platform for the development of novel molecules. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution on the core and a wide range of facile transformations at the C-3 ester position. This duality allows for a modular and strategic approach to library synthesis and lead optimization. By understanding the underlying electronic principles that govern its behavior, researchers can effectively harness the potential of this valuable heterocyclic core. The continued exploration of new synthetic methodologies and applications will undoubtedly solidify the importance of the 1,5-naphthyridine scaffold in the future of medicinal chemistry and materials science.

References

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Masdeu, C., Fuertes, M., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

-

Alonso, C., et al. (2021). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

-

Chem-Impex International. (n.d.). 1,5-Naphthyridine. Chem-Impex. [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. ResearchGate. [Link]

-

Masdeu, C., Fuertes, M., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Semantic Scholar. [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. OUCI. [Link]

-

Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

- Norman, M. H. (2004). Process for the preparation of 1,5-naphthyridine-3-carboxy amides by direct ester amidation.

- Wang, Y., et al. (2009). Method for preparing poly-substituted 1, 5-naphthyridine compound.

-

Fallacara, A. L., et al. (2021). 4-(Substituted)amino-quinolones and -naphthyridinones as new anticancer agents targeting the RNA-binding protein TRBP. RSC Medicinal Chemistry. [Link]

-

Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]

-

Fuertes, M., Masdeu, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]

-

Fuertes, M., et al. (2020). Compounds obtained by amination of halogenated 1,5-naphthyridine derivatives. ResearchGate. [Link]

-

Wang, H., et al. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N bond cleavage. Chemical Communications. [Link]

-

Paolillo, V. H., & Sarpong, R. (2020). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

-

Paudler, W. W., & Jovanovic, M. V. (2008). The Naphthyridines. The Chemistry of Heterocyclic Compounds. [Link]

- Couturier, C., et al. (2015). Methods for preparing naphthyridines.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. WO2004106334A2 - Process for the preparation of 1,5-naphthyridine-3-carboxy amides by direct ester amidation - Google Patents [patents.google.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,5-Naphthyridine Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the 1,5-naphthyridine core, a heterocyclic motif that has evolved from a chemical curiosity to a cornerstone in modern medicinal chemistry. We will traverse its historical journey, from its initial synthesis to the development of sophisticated synthetic methodologies that have unlocked its vast therapeutic potential.

The Genesis of a Scaffold: Early Discovery and Synthesis

The story of the naphthyridines, a class of compounds characterized by a fused two-ring system containing two nitrogen atoms, begins with the synthesis of a 1,8-naphthyridine derivative by Reissert in 1893. However, the first synthesis of the unsubstituted 1,5-naphthyridine was not reported until 1927 by Brobansky and Sucharda.[1] They successfully adapted the well-established Skraup quinoline synthesis, reacting 3-aminopyridine with glycerol in the presence of sulfuric acid and an oxidizing agent.[1] This seminal work laid the foundation for the exploration of this unique heterocyclic system.

The initial years following its discovery saw limited, yet steady, interest in the 1,5-naphthyridine scaffold. Early research focused on the fundamental understanding of its chemical properties and the synthesis of simple derivatives. These foundational studies, though not immediately groundbreaking in terms of applications, were crucial for the subsequent explosion of interest in this compound class.

The Evolution of Synthetic Strategies: From Classical Reactions to Modern Innovations

The accessibility of 1,5-naphthyridine derivatives is intrinsically linked to the development of robust and versatile synthetic methodologies. Over the decades, chemists have devised a multitude of strategies to construct and functionalize this important scaffold.

The Enduring Legacy of Classical Name Reactions

The early history of 1,5-naphthyridine synthesis is dominated by the adaptation of classical name reactions originally developed for quinoline synthesis.

The Skraup Synthesis: As the pioneering method, the Skraup synthesis remains a viable, albeit often harsh, route to 1,5-naphthyridines.[1][2] The reaction involves the treatment of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[2] The in-situ generation of acrolein from glycerol, followed by a Michael addition, cyclization, and oxidation, leads to the formation of the aromatic ring system.[3]

Protocol: A Classic Skraup Synthesis of 1,5-Naphthyridine

Materials:

-

3-Aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide, m-nitrobenzenesulfonic acid)

Procedure:

-

Carefully add concentrated sulfuric acid to a cooled mixture of 3-aminopyridine and glycerol with vigorous stirring.

-

Introduce the oxidizing agent to the mixture.

-

Heat the reaction mixture, cautiously at first, as the reaction can be exothermic. Maintain the temperature for several hours.

-

After cooling, pour the reaction mixture onto ice and neutralize with a strong base (e.g., sodium hydroxide).

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by distillation or recrystallization.

The Friedländer Synthesis: This condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group has also been successfully applied to the synthesis of 1,5-naphthyridines.[4][5] Typically, a 3-amino-4-formylpyridine or a related ketone is reacted with a carbonyl compound in the presence of an acid or base catalyst.[6]

The Gould-Jacobs Reaction: This powerful method for constructing 4-hydroxyquinoline derivatives has been extended to the synthesis of 4-hydroxy-1,5-naphthyridines.[1][7] The reaction proceeds in two stages: the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization of the intermediate.[7]

Experimental Workflow: Gould-Jacobs Reaction

Caption: Workflow of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.

The Rise of Modern Synthetic Methods

While classical methods laid the groundwork, the demand for greater efficiency, milder reaction conditions, and increased molecular diversity has driven the development of more modern synthetic approaches.

Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the Povarov reaction, have emerged as a powerful tool for the stereoselective synthesis of tetrahydro-1,5-naphthyridine derivatives.[1][5] These can then be aromatized to yield the fully unsaturated 1,5-naphthyridine core.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, like the Suzuki and Buchwald-Hartwig amination, have become indispensable for the late-stage functionalization of the 1,5-naphthyridine scaffold, allowing for the introduction of a wide range of substituents.[1]

From Bench to Bedside: The Biological Significance of 1,5-Naphthyridines

The sustained interest in 1,5-naphthyridine chemistry is largely fueled by the diverse and potent biological activities exhibited by its derivatives. This scaffold is now recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Table 1: Key Biological Activities of 1,5-Naphthyridine Derivatives

| Biological Activity | Target/Mechanism of Action | Example Applications |

| Anticancer | Kinase inhibition (e.g., TGF-β type I receptor), Topoisomerase I and II inhibition | Development of novel cancer therapeutics[4][8] |

| Antimalarial | Inhibition of parasitic growth | Treatment of malaria |

| Antimicrobial | Inhibition of bacterial DNA gyrase | Development of new antibiotics |

| Antiviral | Inhibition of viral replication | Treatment of viral infections |

| Antileishmanial | Inhibition of Leishmania topoisomerase IB | Potential treatment for leishmaniasis[9] |

The versatility of the 1,5-naphthyridine core allows for fine-tuning of its pharmacological properties through substitution at various positions of the ring system. This has enabled the development of highly potent and selective inhibitors for a range of therapeutic targets.

Signaling Pathway: TGF-β Receptor Inhibition

Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.

Future Perspectives

The journey of 1,5-naphthyridine compounds, from their first synthesis nearly a century ago to their current status as a key pharmacophore, is a testament to the power of synthetic chemistry in driving drug discovery. The continued development of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex 1,5-naphthyridine derivatives. As our understanding of disease biology deepens, the unique structural and electronic properties of the 1,5-naphthyridine scaffold will continue to be exploited in the rational design of the next generation of therapeutic agents.

References

-

Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. Available at: [Link].

-

Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. Available at: [Link].

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3841. Available at: [Link].

-

Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link].

-

Al-Tel, T. H. (2010). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 15(12), 9225-9243. Available at: [Link].

-

Adams, J. T., et al. (1946). Synthesis of antimalarials; synthesis of certain 1,5- and 1,8-naphthyridine derivatives. Journal of the American Chemical Society, 68(7), 1317-1319. Available at: [Link].

-

Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. Available at: [Link].

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link].

-

Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. PubMed. Available at: [Link].

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link].

-

Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. Available at: [Link].

-

Rapoport, H., & Batcho, A. D. (1961). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 26(4), 1141-1145. Available at: [Link].

-

Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. Available at: [Link].

-

Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. PubMed. Available at: [Link].

-

discovery and SAR study of 1H-imidazo[4,5-h][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Available at: [Link].

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link].

-

Camps quinoline synthesis. Wikipedia. Available at: [Link].

- CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound. Google Patents.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 8. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The 1,5-Naphthyridine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,5-naphthyridine nucleus, a heterocyclic aromatic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid, planar geometry allow for diverse and specific interactions with a multitude of biological targets. This technical guide provides a comprehensive overview of the biological significance of the 1,5-naphthyridine core, delving into its synthetic accessibility, diverse pharmacological activities, and its escalating importance in the development of next-generation therapeutics. We will explore its role as an anticancer, antimicrobial, and anti-inflammatory agent, with a particular focus on its function as a potent kinase inhibitor. This guide is intended to be a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents, offering field-proven insights and detailed experimental methodologies.

The Architectural Advantage: Physicochemical Properties and Synthesis of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold is a bicyclic heteroaromatic system characterized by the presence of two nitrogen atoms at positions 1 and 5. This arrangement of nitrogen atoms imparts a unique electronic distribution, influencing its ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions with biological macromolecules. The core's rigidity also provides a well-defined framework for the spatial orientation of various substituents, a critical factor in achieving high-affinity and selective binding to target proteins.

One of the most classical and versatile methods for the synthesis of the 1,5-naphthyridine core is the Gould-Jacobs reaction . This reaction provides a straightforward route to the 4-hydroxy-1,5-naphthyridine scaffold, a key intermediate for further functionalization.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine

This protocol outlines the synthesis of a foundational 1,5-naphthyridine intermediate.

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-130°C for 1-2 hours. This step forms the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The reaction mixture from the previous step is added portion-wise to pre-heated diphenyl ether at 250°C. The temperature is maintained for 30-60 minutes to effect thermal cyclization.

-

Work-up: The reaction mixture is allowed to cool to room temperature, during which the product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, precipitates. The precipitate is collected by filtration, washed with a cold solvent like ethanol or diethyl ether to remove residual diphenyl ether, and dried.

-

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide. Subsequent acidification with hydrochloric acid followed by heating leads to decarboxylation, yielding the final product, 4-hydroxy-1,5-naphthyridine.

Causality behind Experimental Choices: The use of a high-boiling solvent like diphenyl ether is crucial for achieving the high temperature required for the thermal cyclization. The stepwise process of condensation followed by cyclization allows for a controlled reaction and generally provides good yields of the desired product.

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-1,5-naphthyridine.

A Multifaceted Warrior: The Broad-Spectrum Biological Activities of 1,5-Naphthyridines

The 1,5-naphthyridine scaffold has been identified in a variety of natural products, many of which exhibit significant biological activity.[1] Synthetic derivatives of this core have demonstrated a wide array of pharmacological properties, making them attractive candidates for drug development in several therapeutic areas.[2][3]

Anticancer Activity: Targeting the Machinery of Malignancy

Derivatives of 1,5-naphthyridine have shown potent cytotoxic effects against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes involved in DNA replication and cell cycle progression.

2.1.1. Topoisomerase I Inhibition:

One of the key mechanisms of anticancer activity for some 1,5-naphthyridine derivatives is the inhibition of topoisomerase I (Top1), an enzyme essential for relaxing DNA supercoiling.[6] By stabilizing the covalent complex between Top1 and DNA, these inhibitors lead to the accumulation of DNA single-strand breaks, ultimately triggering apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Representative 1,5-Naphthyridine Derivatives

| Compound | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Compound A | Human Colon Cancer (COLO 205) | Topoisomerase I | Not Specified | [6] |

| Compound 16 | Human Cervical Cancer (HeLa) | Not Specified | 0.7 | [4] |

| Compound 16 | Human Leukemia (HL-60) | Not Specified | 0.1 | [4] |

| Compound 16 | Human Prostate Cancer (PC-3) | Not Specified | 5.1 | [4] |

| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][7]naphthyridine 5a | Human Lung Adenocarcinoma (A549) | Not Specified | 1.03 ± 0.30 | [5] |

| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][7]naphthyridine 5a | Human Ovarian Carcinoma (SKOV03) | Not Specified | 1.75 ± 0.20 | [5] |

Experimental Protocol: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This in vitro assay assesses the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.[7][8][9][10]

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM EDTA, 10 mM DTT)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and the test compound at various concentrations.

-

Enzyme Addition: Add a predetermined amount of human Topoisomerase I to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) or by adding DNA loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the positive control.

Kinase Inhibition: A Targeted Approach to Cancer and Inflammatory Diseases

The 1,5-naphthyridine scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

2.2.1. Transforming Growth Factor-β (TGF-β) Receptor I (ALK5) Inhibitors:

Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][11][12][13] The TGF-β signaling pathway is implicated in a variety of cellular processes, including cell growth, differentiation, and extracellular matrix production. Its aberrant activation is associated with fibrosis and cancer progression.

Caption: Inhibition of the TGF-β signaling pathway by a 1,5-naphthyridine derivative.

Table 2: Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5

| Compound | ALK5 Autophosphorylation IC50 (nM) | Reference |

| Compound 15 | 6 | [1][13] |

| Compound 19 | 4 | [1][13] |

2.2.2. c-Met Kinase Inhibitors:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. The dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers. 1,5-Naphthyridine derivatives have been developed as potent c-Met kinase inhibitors.[3]

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,5-naphthyridine core has been incorporated into molecules with significant antibacterial and antifungal activity.[14][15][16][17]

Table 3: Antimicrobial Activity of 1,5-Naphthyridine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Polynuclear Silver(I) Complex (Ag1) | Candida albicans | 0.78-6.25 | [14] |

| Polynuclear Silver(I) Complex (Ag2) | Candida albicans | 0.78-6.25 | [14] |

| Polynuclear Silver(I) Complex (Ag3) | Candida albicans | 0.78-6.25 | [14] |

| 1,8-naphthyridine-3-(1,3,4-oxadiazole) 45a-b | Staphylococcus aureus | 6-7 (mM) | [15] |

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:

Studies on substituted 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors have revealed key SAR insights. For optimal broad-spectrum antibacterial activity, a narrow range of substitutions at the C-2 and C-7 positions is tolerated. Specifically, an alkoxy (like methoxy) or a cyano group at C-2, and a halogen or a hydroxyl group at C-7, are preferred. Substitutions on other positions of the 1,5-naphthyridine ring generally have a detrimental effect on the activity.[18][19]

Future Perspectives and Conclusion

The 1,5-naphthyridine core continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive scaffold for medicinal chemists. Future research directions will likely focus on:

-

Expansion of Chemical Space: The synthesis and screening of novel 1,5-naphthyridine libraries to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: Elucidating the precise molecular targets and mechanisms of action for novel bioactive 1,5-naphthyridine derivatives.

-

Clinical Translation: Advancing the most promising 1,5-naphthyridine-based drug candidates through preclinical and clinical development. While some naphthyridine derivatives have entered clinical trials, further investigation is warranted.[20][21][22]

References

-

Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

-

Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

-

Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. American Chemical Society. [Link]

- Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. CoLab.

-

Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630-3635. [Link]

-

Singh, S. B., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630-3635. [Link]

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Marchand, C., & Pommier, Y. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature protocols, 4(5), 763–772. [Link]

-

Liu, X., et al. (2020). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 18(10), 1916-1928. [Link]

-

Đurić, S., Vojnović, S., Pavić, A., Mojićević, M., Wadepohl, H., Savić, N. D., ... & Glišić, B. (2020). New polynuclear 1,5-naphthyridine-silver(I) complexes as potential antimicrobial agents: The key role of the nature of donor coordinated to the metal center. Journal of inorganic biochemistry, 203, 110872. [Link]

-

Liu, Y., et al. (2018). Assay of topoisomerase I activity. protocols.io. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

-

Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3745-3752. [Link]

-

Palacios, F., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European journal of medicinal chemistry, 155, 137-147. [Link]

-

Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia. [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. ouci.dntb.gov.ua. [Link]

-

Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link]

-

Parhi, A. K., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22972-22986. [Link]

-

Kumar, V., et al. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Medicinal Chemistry Research, 19(8), 837-853. [Link]

-

Huang, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European journal of medicinal chemistry, 192, 112174. [Link]

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

- Goldfinch Bio Inc. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.

Sources

- 1. researchgate.net [researchgate.net]

- 2. wikiwand.com [wikiwand.com]

- 3. Type I topoisomerase - Wikipedia [en.wikipedia.org]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]